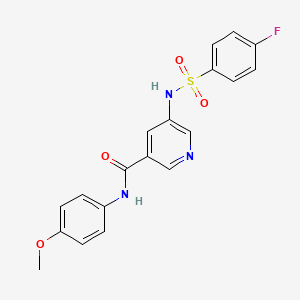
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate, also known as JNJ-63533054, is a novel and selective allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). It is a potential drug candidate for the treatment of Parkinson's disease, anxiety, and other neurological disorders.
作用機序
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate is a selective allosteric modulator of the mGluR4 receptor. It binds to a specific site on the receptor, causing a conformational change that enhances the receptor's response to glutamate. This results in the modulation of glutamate release and neurotransmission, leading to the observed neuroprotective and anxiolytic effects.
Biochemical and Physiological Effects:
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. It has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases. In addition, (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has been shown to increase the release of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
実験室実験の利点と制限
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has several advantages for lab experiments. It is a highly selective allosteric modulator of the mGluR4 receptor, which allows for precise modulation of glutamate neurotransmission. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are also limitations to using (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate in lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not yet been fully established. In addition, the synthesis method is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate. One direction is to further investigate its potential therapeutic applications, particularly in Parkinson's disease and anxiety disorders. Another direction is to study its effects on other neurotransmitter systems and its potential for treating other neurological disorders. Additionally, researchers may explore modifications to the compound's structure to improve its pharmacokinetic properties and selectivity for the mGluR4 receptor. Finally, further studies are needed to establish the safety and efficacy of (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate in humans.
合成法
The synthesis of (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate involves a series of chemical reactions. The starting material is cyclobutylamine, which is reacted with tert-butyl carbamate in the presence of a base to form the corresponding carbamate. This intermediate is then reacted with (R)-3-chloro-1,2-propanediol in the presence of a base and a solvent to yield the desired product. The synthesis method is a multi-step process that requires careful optimization of reaction conditions and purification methods.
科学的研究の応用
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may be useful for the treatment of this condition. In addition, it has been shown to have anxiolytic effects in animal models of anxiety, indicating that it may have potential as a treatment for anxiety disorders. Furthermore, (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has been found to modulate the release of glutamate, a key neurotransmitter involved in many neurological disorders.
特性
IUPAC Name |
tert-butyl N-[(3R)-1-cyclobutylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-7-8-15(9-10)11-5-4-6-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMQAWYPPIACQF-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

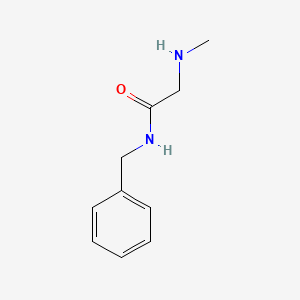
![2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2660585.png)
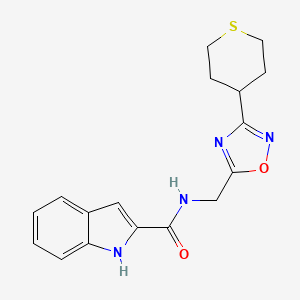
amino]-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2660588.png)
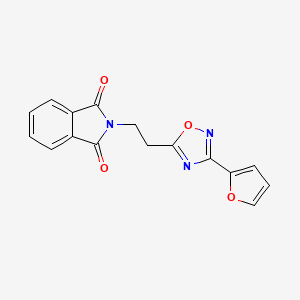
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate](/img/structure/B2660590.png)
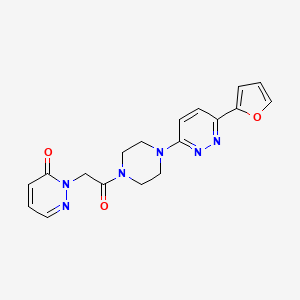
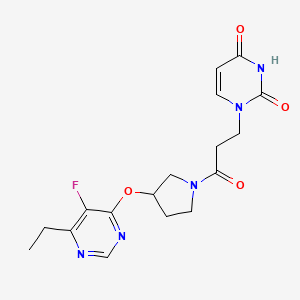

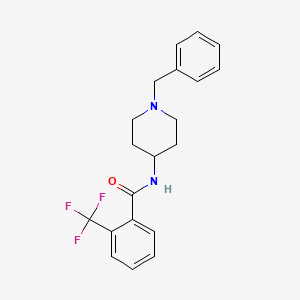
![N-(5-bromopyridin-2-yl)-1-[(2,2,3,3-tetramethyl-4-oxoazetidin-1-yl)methyl]piperidine-3-carboxamide](/img/structure/B2660597.png)
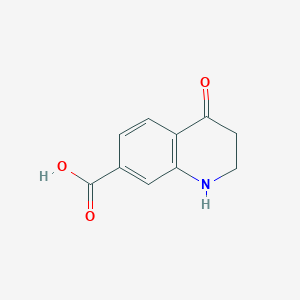
![4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane](/img/structure/B2660605.png)
